Bragsin2

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

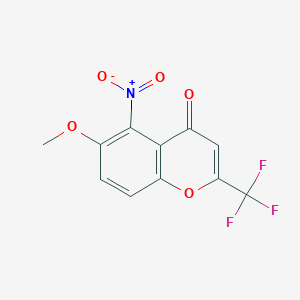

6-methoxy-5-nitro-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO5/c1-19-7-3-2-6-9(10(7)15(17)18)5(16)4-8(20-6)11(12,13)14/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUILHMXVGFAIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)OC(=CC2=O)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Bragsin2

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the molecular mechanism of action of Bragsin2, a small molecule inhibitor targeting the Arf GTPase signaling pathway. The information presented is synthesized from primary research, focusing on the core biochemical interactions, cellular effects, and the methodologies used to elucidate this mechanism.

Core Mechanism of Action: Noncompetitive Inhibition at the Protein-Membrane Interface

This compound is a potent and specific inhibitor of BRAG2 , a guanine nucleotide exchange factor (GEF) for the ADP-ribosylation factor (Arf) family of small GTPases. Unlike classical competitive inhibitors that target active sites, this compound employs a novel, noncompetitive mechanism by targeting the protein-membrane interface.

The key target of this compound is the Pleckstrin Homology (PH) domain of BRAG2. This compound binds to a specific site at the interface between the PH domain and the lipid bilayer of the cell membrane. This binding event alters the orientation or dynamics of BRAG2 on the membrane surface, rendering it incapable of activating its substrate, the lipidated Arf GTPase. By preventing the exchange of GDP for GTP on Arf proteins, this compound effectively halts downstream signaling cascades.

This allosteric modulation of a peripheral membrane protein's activity without displacing it from the membrane represents an innovative strategy for targeting proteins that have been traditionally considered "undruggable."

Signaling Pathway Disrupted by this compound

The inhibition of BRAG2-mediated Arf activation by this compound has significant consequences for cellular function, most notably the disruption of the structural integrity and function of the trans-Golgi network (TGN) . Activated Arf proteins are crucial for recruiting coat proteins and regulating vesicular trafficking from the Golgi. By inhibiting this process, this compound leads to a characteristic dispersion of TGN and cis-Golgi markers, such as TGN46 and GM130, respectively.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the inhibitory effects of this compound and its analogs on BRAG2 activity and the resulting cellular phenotypes.

Table 1: In Vitro Inhibition of BRAG2 GEF Activity

| Compound | Concentration (µM) | Inhibition of BRAG2 Activity (%) |

|---|---|---|

| Bragsin1 | 20 | ~95% |

| This compound | 20 | ~98% |

| Analog 3 | 20 | ~50% |

| Analog 4 | 20 | <10% |

Data derived from in vitro fluorescence kinetics assays using myristoylated Arf1.

Table 2: Cellular Activity - Dispersion of Golgi Markers

| Compound | Concentration (µM) | TGN46 Dispersion (Relative Area) | GM130 Dispersion |

|---|---|---|---|

| DMSO (Control) | - | 1.0 (baseline) | No |

| This compound | 50 | ~4.5 | Yes |

| Brefeldin A | 50 | ~5.0 | Yes |

Data from immunofluorescence analysis in HeLa cells.

Key Experimental Protocols

Detailed methodologies for the key experiments used to characterize the mechanism of action of this compound are provided below.

In Vitro Arf Guanine Nucleotide Exchange Factor (GEF) Assay

This assay measures the ability of BRAG2 to catalyze the exchange of GDP for a fluorescent GTP analog (mant-GTP) on myristoylated Arf1, and the inhibition of this process by this compound.

Methodology:

-

Reagents: Recombinant human myristoylated Arf1, recombinant human BRAG2 (Sec7-PH domains), mant-GTP, GTP, GDP, large unilamellar vesicles (LUVs).

-

Preparation: Myristoylated Arf1 is pre-loaded with GDP. LUVs are prepared to mimic the cell membrane.

-

Reaction:

-

A reaction mix is prepared containing myristoylated Arf1-GDP and LUVs in a buffer.

-

This compound or DMSO (vehicle control) is added to the reaction mix and incubated.

-

The exchange reaction is initiated by adding BRAG2 and mant-GTP.

-

-

Measurement: The increase in mant fluorescence, which occurs when mant-GTP binds to Arf1, is monitored over time using a fluorescence plate reader.

-

Analysis: The initial rate of the reaction is calculated. The percentage of inhibition is determined by comparing the rates in the presence of this compound to the DMSO control.

Arf Activation Pull-Down Assay

This assay measures the levels of active, GTP-bound Arf in cells following treatment with this compound.

Methodology:

-

Cell Treatment: HeLa cells are treated with this compound, a positive control inhibitor (Brefeldin A), or DMSO for a specified time (e.g., 30 minutes).

-

Lysis: Cells are lysed in a buffer that preserves the nucleotide-bound state of GTPases.

-

Pull-Down: Cell lysates are incubated with a GST-fusion protein of the GGA3 GAT domain (GST-GGA3-GAT) coupled to glutathione beads. The GGA3-GAT domain specifically binds to Arf-GTP.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution and Detection: The bound proteins are eluted, separated by SDS-PAGE, and transferred to a membrane. The amount of pulled-down Arf-GTP is detected by Western blotting using an anti-Arf antibody. A sample of the total cell lysate is also run to show the total amount of Arf protein.

-

Quantification: The intensity of the Arf-GTP band is normalized to the total Arf in the lysate.

Immunofluorescence Assay for Golgi Dispersion

This cell-based assay visualizes the effect of this compound on the morphology of the Golgi apparatus.

Methodology:

-

Cell Culture and Treatment: HeLa cells are grown on glass coverslips and treated with this compound (e.g., 50 µM for 30 minutes) or DMSO.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and then permeabilized with a detergent (e.g., Triton X-100) to allow antibodies to enter the cell.

-

Immunostaining:

-

Cells are incubated with primary antibodies against Golgi markers (e.g., rabbit anti-TGN46 and mouse anti-GM130).

-

After washing, cells are incubated with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit and Alexa Fluor 594 anti-mouse).

-

-

Microscopy: The coverslips are mounted on slides, and the cells are imaged using confocal microscopy.

-

Analysis: The morphology of the Golgi apparatus is assessed. In this compound-treated cells, the typical compact, perinuclear Golgi staining pattern is replaced by a dispersed, punctate pattern throughout the cytoplasm. The area of TGN46 staining can be quantified to measure the extent of dispersion.

Bragsin2: A Technical Guide to its Effects on Arf Pathways in Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cellular effects of Bragsin2, a small molecule inhibitor of the ADP-ribosylation factor (Arf) guanine nucleotide exchange factor (GEF) BRAG2 (also known as IQSEC1). This document details the mechanism of action of this compound, its impact on Arf-mediated signaling pathways, and provides comprehensive experimental protocols for studying these effects.

Introduction to this compound and the Arf Pathway

The ADP-ribosylation factor (Arf) family of small GTPases are critical regulators of vesicular transport and actin cytoskeleton remodeling. Arf proteins cycle between an inactive GDP-bound state and an active GTP-bound state. This cycle is tightly controlled by guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance GTP hydrolysis.

BRAG2 (IQSEC1) is a GEF that specifically activates Arf5 and Arf6, playing a crucial role in the endocytosis and recycling of proteins such as β1 integrins, thereby modulating cell adhesion and migration.[1] Dysregulation of Arf pathways is implicated in various diseases, including cancer, making Arf GEFs attractive targets for therapeutic intervention.

This compound is a potent and selective inhibitor of BRAG2. It acts non-competitively by binding to the PH domain of BRAG2 at the protein-membrane interface, preventing the activation of Arf GTPases.[2] This inhibition disrupts downstream signaling pathways, leading to observable cellular phenotypes such as the dispersion of the trans-Golgi Network (TGN).[3]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data regarding the inhibitory effects of Bragsin compounds and the cellular consequences of this compound treatment.

Table 1: In Vitro Inhibition of BRAG2

| Compound | Target | IC50 (µM) | Inhibition Mechanism |

| Bragsin1 | BRAG2 | 3 | Non-competitive, binds to the PH domain at the membrane interface |

| This compound | BRAG2 | Potent inhibitor | Non-competitive, binds to the PH domain at the membrane interface |

Note: While this compound is a potent inhibitor of BRAG2, a specific IC50 value has not been published. Bragsin1 is a closely related compound with a known IC50 of 3 µM.[4][5]

Table 2: Cellular Effects of this compound Treatment in HeLa Cells

| Parameter | Treatment | Observation |

| Arf Activation (Arf-GTP levels) | 50 µM this compound for 30 min | Significant reduction in Arf-GTP levels |

| Golgi Morphology | 50 µM this compound for 30 min | Dispersion of TGN46 and GM130 markers |

| Golgi Morphology Reversibility | 50 µM this compound for 30 min, then washout | Reversal of TGN46 and GM130 dispersion after 30 min washout |

Data summarized from a study where Arf-GTP levels were measured by GGA3 pull-down assay.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the BRAG2-mediated Arf6 signaling pathway, the mechanism of this compound inhibition, and the workflows for key experimental procedures.

References

An In-depth Technical Guide to the Structural Characteristics and Mechanism of Action of Bragsin2 and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural characteristics, mechanism of action, and experimental evaluation of Bragsin2 and its analogs, a novel class of noncompetitive inhibitors targeting the Arf GTPase signaling pathway. Bragsins represent a pioneering class of drugs that function by modulating protein-membrane interactions, offering a new therapeutic strategy for diseases associated with deregulated Arf GTPase activity, such as cancer. This document details their chemical structures, structure-activity relationships (SAR), the signaling pathway they inhibit, and the experimental protocols for their characterization.

Introduction: Targeting Arf GTPase Signaling with Bragsins

The ADP-ribosylation factor (Arf) family of small GTPases are critical regulators of vesicular trafficking, membrane dynamics, and signal transduction.[1] Their activity is tightly controlled by Guanine Nucleotide Exchange Factors (GEFs), which catalyze the exchange of GDP for GTP, leading to Arf activation. BRAG2 (also known as IQSEC1) is an ArfGEF implicated in various cellular processes, and its dysregulation has been linked to cancer progression.[2][3]

Bragsins are a novel class of small molecule inhibitors that potently and selectively target BRAG2.[2] Unlike traditional competitive inhibitors that target active sites, Bragsins employ a noncompetitive, interfacial mechanism of action. They bind to the Pleckstrin Homology (PH) domain of BRAG2 at the protein-membrane interface, allosterically inhibiting its GEF activity.[2][4] this compound is a key analog within this family, demonstrating the therapeutic potential of this unique inhibitory strategy.[5]

Structural Characteristics of this compound and its Analogs

The core scaffold of the Bragsin family is characterized by a distinct chemical structure that facilitates its interaction with the PH domain of BRAG2. The chemical structures of Bragsin1, this compound, and other analogs have been elucidated, revealing key features for their inhibitory activity.[5][6]

Bragsin1 , the parent compound, established the foundational structure for this class of inhibitors. This compound is a closely related analog with modifications that can influence its stability and cellular activity.[5][7] The general structure consists of a central aromatic core linked to specific side chains that are crucial for binding.

The crystallographic structure of Bragsin1 in complex with the BRAG2 Sec7-PH domains reveals that the inhibitor binds at the interface between the PH domain and the lipid bilayer.[2][6] This interaction involves specific hydrogen bonds and hydrophobic contacts with residues within the PH domain.[6]

Structure-Activity Relationship (SAR) Analysis

SAR studies on a series of Bragsin analogs have provided insights into the key structural determinants for BRAG2 inhibition. Modifications to different parts of the Bragsin scaffold have been shown to significantly impact inhibitory potency. These studies are crucial for the rational design of more potent and selective BRAG2 inhibitors.[6]

Quantitative Data Summary

The inhibitory activity of Bragsin1, this compound, and their analogs against BRAG2 has been quantified using in vitro assays. This data is essential for comparing the potency of different analogs and for guiding further drug development efforts.

| Compound | Target | Assay Type | IC50 (μM) | Notes | Reference |

| Bragsin1 | BRAG2 | Arf GTPase Activation Assay | 3 | Potent, selective, and noncompetitive inhibitor. | [1] |

| This compound | BRAG2 | Arf GTPase Activation Assay | N/A | Used as a positive control in inhibition assays. | [2] |

| Analogs | BRAG2 | ArfGEF Activity (Fluorescence) | N/A | A series of analogs were tested at a concentration of 20 μM. | [6] |

Note: Specific IC50 values for this compound and a detailed breakdown for all analogs are pending the full analysis of supplementary research data.

Signaling Pathway Inhibition

Bragsins exert their biological effects by disrupting the BRAG2-mediated Arf GTPase signaling cascade. This pathway is initiated by the recruitment of BRAG2 to the membrane, where it activates Arf proteins. Activated Arf-GTP then recruits downstream effectors to regulate various cellular processes, including membrane trafficking at the trans-Golgi network (TGN).[2][5]

This compound and its analogs bind to the PH domain of BRAG2, preventing the conformational changes required for efficient Arf activation. This leads to a decrease in the pool of active Arf-GTP, thereby inhibiting downstream signaling and affecting the integrity of the TGN.[5]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the structure and function of this compound and its analogs.

Chemical Synthesis of Bragsin Analogs

The synthesis of this compound and its analogs is a multi-step process that involves standard organic chemistry techniques. The detailed synthetic schemes and characterization data, including NMR and mass spectrometry, are typically provided in the supplementary information of the primary research articles.[5][6] The general approach involves the construction of the core scaffold followed by the introduction of various substituents to generate a library of analogs for SAR studies.

In Vitro ArfGEF Activity Assay

The inhibitory effect of Bragsin analogs on BRAG2 GEF activity is commonly measured using a fluorescence-based kinetic assay.[6]

Principle: This assay monitors the exchange of a fluorescently labeled GDP analog (e.g., mant-GDP) for GTP on myristoylated Arf1, catalyzed by the GEF domain of BRAG2. The binding of GTP to Arf1 leads to a change in the fluorescence of the mant group, which can be monitored over time.

Methodology:

-

Reagents:

-

Recombinant myristoylated Arf1 protein

-

Recombinant BRAG2 protein (containing the Sec7-PH domains)

-

mant-GDP (N-methylanthraniloyl-GDP)

-

GTP

-

Assay buffer (e.g., HEPES-based buffer with MgCl2 and DTT)

-

Liposomes (to mimic the cell membrane environment)

-

Bragsin analogs dissolved in DMSO

-

-

Procedure: a. Myristoylated Arf1 is pre-loaded with mant-GDP. b. The Arf1-mant-GDP complex is incubated with liposomes in the assay buffer. c. The reaction is initiated by the addition of BRAG2 and a saturating concentration of GTP, in the presence or absence of the Bragsin inhibitor. d. The change in fluorescence intensity is monitored over time using a fluorescence plate reader. e. The initial rate of nucleotide exchange is calculated from the kinetic traces. f. IC50 values are determined by plotting the initial rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

X-ray Crystallography

Determining the crystal structure of a Bragsin analog in complex with the BRAG2 protein is crucial for understanding the molecular basis of its inhibitory activity.

Methodology:

-

Protein Expression and Purification: The Sec7-PH domain construct of BRAG2 is expressed in a suitable expression system (e.g., E. coli) and purified to homogeneity using chromatographic techniques.

-

Crystallization: The purified protein is co-crystallized with the Bragsin analog using vapor diffusion or other crystallization methods.

-

Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals at a synchrotron source. The structure is then solved and refined using standard crystallographic software.

Conclusion and Future Directions

This compound and its analogs represent a promising new class of anticancer agents that operate through a novel, noncompetitive mechanism of action. By targeting the protein-membrane interface of the BRAG2 PH domain, these compounds effectively disrupt Arf GTPase signaling, a pathway frequently dysregulated in cancer. The structural and quantitative data presented in this guide provide a solid foundation for the further development of this exciting class of inhibitors.

Future research will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of Bragsin analogs through medicinal chemistry efforts. Further elucidation of the downstream effects of BRAG2 inhibition in different cancer models will also be crucial for translating these findings into clinical applications. The unique mechanism of Bragsins opens up new avenues for targeting challenging peripheral membrane proteins that have been previously considered "undruggable."

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Fluorescence-Based Kinetic Measurements for RNA-Cleaving DNAzymes | Springer Nature Experiments [experiments.springernature.com]

- 4. PH-domain-binding inhibitors of nucleotide exchange factor BRAG2 disrupt Arf GTPase signaling [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Preliminary Studies on the Cellular Targets of the Brassinosteroid-Insensitive 2 (BIN2) Kinase

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the preliminary studies on the cellular targets of the BRASSINOSTEROID-INSENSITIVE 2 (BIN2) kinase, a key negative regulator in the plant brassinosteroid (BR) signaling pathway. This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of BR signaling and the identification of kinase substrates.

Introduction

Brassinosteroids are a class of plant steroid hormones that regulate a wide array of physiological processes, including cell elongation, division, and differentiation. The signaling pathway of these hormones is crucial for normal plant growth and development. A central component of this pathway is the glycogen synthase kinase 3 (GSK3)-like kinase, BIN2. In the absence of brassinosteroids, BIN2 is active and phosphorylates downstream transcription factors, primarily BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1), leading to their cytoplasmic retention and degradation, thus inhibiting BR-responsive gene expression.[1] The identification of the full spectrum of BIN2 substrates is critical for a complete understanding of its regulatory roles.

Recent advancements in proteomics, particularly the combination of proximity labeling (PL) with mass spectrometry, have enabled the in vivo identification of transient and weak protein-protein interactions, which are characteristic of kinase-substrate interactions. A seminal study by Kim et al. (2023) utilized a TurboID-based proximity labeling approach coupled with quantitative phosphoproteomics to map the BIN2 signaling network in Arabidopsis thaliana.[1][2][3][4][5]

Quantitative Data on BIN2 Cellular Targets

The study by Kim et al. (2023) led to the identification of a large cohort of BIN2-proximal proteins and potential substrates. This was achieved by expressing a BIN2-TurboID fusion protein in Arabidopsis, followed by biotin labeling of proximal proteins and subsequent analysis by mass spectrometry. To distinguish direct substrates, a quantitative phosphoproteomic analysis was performed using bikinin, a specific inhibitor of GSK3 kinases like BIN2.[1][6]

A total of 482 BIN2-proximal proteins were identified.[1][4] Of the 410 of these that were found to be phosphoproteins, 169 showed a significant decrease in phosphorylation upon treatment with the BIN2 inhibitor bikinin, marking them as high-confidence BIN2 substrates.[6]

Table 1: Summary of BIN2-Proximal Proteins and Potential Substrates

| Category | Number of Proteins |

| Total BIN2-Proximal Proteins Identified | 482 |

| BIN2-Proximal Phosphoproteins | 410 |

| Potential BIN2 Substrates (Dephosphorylated upon Bikinin Treatment) | 169 |

Data sourced from Kim et al. (2023).[6]

The identified substrates are implicated in a wide range of cellular processes, extending beyond the canonical brassinosteroid signaling pathway. These include transcription, RNA processing, translation initiation, vesicle trafficking, and cytoskeleton organization, highlighting the broad regulatory role of BIN2.[1][2][3][7]

Experimental Protocols

The identification of BIN2 cellular targets was accomplished through a combination of TurboID-based proximity labeling and quantitative phosphoproteomics.

TurboID-Based Proximity Labeling

This technique is designed to identify proteins in close proximity to a protein of interest (the "bait") in a living cell. It utilizes a highly active biotin ligase, TurboID, fused to the bait protein.[1]

Experimental Workflow:

-

Vector Construction and Plant Transformation: The coding sequence of BIN2 is fused with the TurboID sequence and a fluorescent protein tag (e.g., YFP) for visualization. This construct is then introduced into Arabidopsis thaliana to generate stable transgenic lines. A control line expressing YFP-TurboID is also generated.

-

Plant Growth and Biotin Treatment: Transgenic seedlings are grown under standard conditions. For proximity labeling, seedlings are incubated with a biotin solution (e.g., 50 µM) for a short period (e.g., 1-2 hours).

-

Protein Extraction: Total proteins are extracted from the seedlings under denaturing conditions to preserve the biotinylation.

-

Affinity Purification of Biotinylated Proteins: The protein extracts are incubated with streptavidin-coated magnetic beads to capture the biotinylated proteins.

-

On-Bead Digestion and Mass Spectrometry: The captured proteins are digested into peptides while still bound to the beads. The resulting peptides are then eluted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The MS data is analyzed to identify and quantify the proteins. The enrichment of proteins in the BIN2-TurboID sample compared to the YFP-TurboID control is calculated to identify BIN2-proximal proteins.

Quantitative Phosphoproteomics

This method is used to identify and quantify changes in protein phosphorylation in response to a specific treatment.

Experimental Workflow:

-

Stable Isotope Labeling: Arabidopsis seedlings are grown on media containing either normal nitrogen (¹⁴N) or a heavy isotope of nitrogen (¹⁵N) for metabolic labeling.

-

Inhibitor Treatment: The seedlings are treated with either the BIN2 inhibitor bikinin (e.g., 30 µM) or a mock solution for a short period (e.g., 1 hour).[6]

-

Protein Extraction and Digestion: Proteins are extracted from the treated seedlings and digested into peptides.

-

Phosphopeptide Enrichment: Phosphopeptides are enriched from the total peptide mixture using techniques such as titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC).

-

LC-MS/MS Analysis: The enriched phosphopeptides are analyzed by LC-MS/MS.

-

Data Analysis: The MS data is used to identify the phosphopeptides and their phosphorylation sites. The relative abundance of each phosphopeptide in the bikinin-treated versus the mock-treated sample is determined by comparing the signal intensities of the ¹⁴N and ¹⁵N labeled peptides. A significant decrease in the abundance of a phosphopeptide in the bikinin-treated sample indicates that it is a likely substrate of BIN2.

Visualizations

Brassinosteroid Signaling Pathway

The following diagram illustrates the core components of the brassinosteroid signaling pathway, highlighting the central role of BIN2. In the absence of brassinosteroids (BR), BIN2 is active and phosphorylates BZR1/BES1, leading to their inactivation. When BR binds to its receptor BRI1, a signaling cascade is initiated that leads to the inhibition of BIN2, allowing dephosphorylated BZR1/BES1 to enter the nucleus and regulate gene expression.[1][8]

Experimental Workflow for BIN2 Substrate Identification

The following diagram outlines the logical flow of the experimental procedure used to identify BIN2 substrates.

References

- 1. Brassinosteroid signaling in plant development and adaptation to stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mapping the signaling network of BIN2 kinase using TurboID-mediated biotin labeling and phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. plantae.org [plantae.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Mapping the signaling network of BIN2 kinase using TurboID-mediated biotin labeling and phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Bragsin Family of Compounds: Modulators of Arf GTPase Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ADP-ribosylation factor (Arf) family of small GTPases are critical regulators of vesicular transport and cytoskeletal organization. Their activity is tightly controlled by guanine nucleotide exchange factors (GEFs), which catalyze the exchange of GDP for GTP, leading to Arf activation. The dysregulation of Arf signaling pathways has been implicated in various diseases, including cancer and neurological disorders. Consequently, the development of small molecule inhibitors targeting Arf GEFs presents a promising therapeutic strategy. This technical guide focuses on the Bragsin family of compounds, a novel class of noncompetitive inhibitors of the Arf GEF BRAG2, providing a comprehensive overview of their mechanism of action, quantitative data, and detailed experimental protocols.

Core Compounds: Bragsin1 and Bragsin2

The currently identified members of the Bragsin family are Bragsin1 and its analog, this compound. These compounds have been characterized as potent and selective inhibitors of BRAG2.

Chemical Structures:

-

Bragsin1: 6-methoxy-2-(trifluoromethyl)chromen-4-one

-

This compound: 6-methoxy-5-nitro-2-(trifluoromethyl)chromen-4-one[1]

Mechanism of Action

Bragsin compounds exert their inhibitory effect on BRAG2 through a novel, noncompetitive mechanism. Unlike traditional competitive inhibitors that target the active site, Bragsins bind to the pleckstrin homology (PH) domain of BRAG2. This binding event occurs at the interface between the PH domain and the lipid membrane, effectively preventing the proper orientation of BRAG2 on the membrane, which is essential for its GEF activity towards Arf GTPases. This interfacial inhibition mechanism represents a new paradigm for targeting peripheral membrane proteins.

Signaling Pathway

The primary signaling pathway affected by Bragsin compounds is the Arf GTPase activation cycle, specifically the step mediated by the GEF activity of BRAG2. By inhibiting BRAG2, Bragsins prevent the conversion of Arf-GDP to its active Arf-GTP form. This disruption has significant downstream consequences on cellular processes that are dependent on Arf signaling, most notably the integrity and function of the trans-Golgi network (TGN).

References

Bragsin2: A Technical Guide to its Mechanism of Action and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bragsin2 belongs to a novel class of small molecule inhibitors targeting the Guanine Nucleotide Exchange Factor (GEF) BRAG2 (also known as IQSEC1).[1] Unlike traditional competitive inhibitors that target the active site of an enzyme, Bragsin compounds operate through a unique, noncompetitive interfacial inhibition mechanism.[1][2] They bind to the Pleckstrin Homology (PH) domain of BRAG2 at the protein-membrane interface, altering its ability to activate ADP-ribosylation factor (Arf) GTPases.[1] The Arf GTPase family plays a critical role in regulating vesicular trafficking, cytoskeletal organization, and signal transduction.[3][4] Dysregulation of Arf signaling, often driven by GEFs like BRAG2, is implicated in several pathologies, most notably in cancer progression, invasion, and metastasis.[3][5] This document provides an in-depth overview of the quantitative data, mechanism of action, experimental evaluation, and potential therapeutic applications of Bragsin inhibitors, with a focus on their anti-cancer properties.

Quantitative Data Presentation

The inhibitory activity of Bragsin analogs against BRAG2-mediated Arf1 activation has been quantified using in vitro fluorescence-based GEF assays. The half-maximal inhibitory concentration (IC50) values provide a measure of the potency of these compounds.

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| Bragsin1 | BRAG2 | In vitro ArfGEF Activity | 3 | [2] |

| This compound | BRAG2 | In vitro ArfGEF Activity | Data reported qualitatively | [4] |

Note: While this compound has been used as a positive control inhibitor for BRAG2, specific IC50 values are not as consistently reported in the public literature as for Bragsin1.[4]

Signaling Pathways and Mechanism of Action

BRAG2 is a key activator of several Arf isoforms, including Arf1, Arf5, and Arf6, which regulate distinct cellular processes.[3] Upstream signals, such as Epidermal Growth Factor (EGF) and Wnt5A, can recruit and activate BRAG2 at the plasma membrane.[3] Activated BRAG2 then catalyzes the exchange of GDP for GTP on Arf proteins, switching them to their active conformation. This initiates downstream signaling cascades that promote cancer cell invasion and metastasis through processes like integrin endocytosis and regulation of β-catenin.[3][6]

Bragsin inhibits this process by binding to the PH domain of BRAG2. This binding occurs at the interface between the protein and the lipid bilayer, and importantly, it does not prevent the recruitment of BRAG2 to the membrane.[1][7] Instead, it allosterically hinders the Sec7 catalytic domain from efficiently engaging with and activating membrane-associated Arf proteins.[1] This interfacial inhibition mechanism represents a novel strategy for targeting peripheral membrane proteins that are often considered "undruggable" by conventional approaches.[1]

Experimental Protocols

In vitro ArfGEF Activity Assay (Fluorescence-based)

This assay measures the ability of BRAG2 to catalyze nucleotide exchange on Arf1 in the presence or absence of this compound. The exchange of GDP for a fluorescent GTP analog, N-methylanthraniloyl-GTP (mant-GTP), results in an increase in fluorescence intensity.[8][9][10][11]

Methodology:

-

Protein Preparation: Recombinant myristoylated Arf1 and the catalytic core of BRAG2 (Sec7-PH domains) are expressed and purified.

-

Reaction Mixture Preparation: Prepare a 2X exchange buffer (e.g., 40 mM Tris pH 7.5, 400 mM NaCl, 20 mM MgCl2, 2 mM DTT).[8]

-

Assay Plate Setup: The assay is performed in a 96-well or 384-well black plate suitable for fluorescence readings.

-

Reagent Addition:

-

Add 50 µL of 2X exchange buffer to each well.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) diluted in 1X protein dilution buffer.

-

Add purified BRAG2 protein to a final concentration of approximately 100-200 nM.

-

Add purified myristoylated Arf1 protein to a final concentration of approximately 2 µM.[8]

-

Allow the components to equilibrate for ~5-10 minutes at room temperature.

-

-

Initiation of Reaction: Initiate the exchange reaction by adding mant-GTP to a final concentration of 0.4 µM.[8]

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader (Excitation: ~355 nm, Emission: ~448 nm).[12] Readings are typically taken every 30-60 seconds for 30-60 minutes.

-

Data Analysis: The initial rate of the reaction (slope of the linear phase) is calculated for each concentration of this compound. The rates are then plotted against the inhibitor concentration to determine the IC50 value.

Golgi Integrity / Dispersion Assay (Immunofluorescence-based)

This cell-based assay assesses the functional consequence of BRAG2 inhibition. BRAG2/Arf signaling is crucial for maintaining the structural integrity of the trans-Golgi Network (TGN). Inhibition by this compound leads to the dispersion of Golgi markers like TGN46.[1]

Methodology:

-

Cell Culture: Plate adherent cells (e.g., HeLa or MDA-MB-231) on glass coverslips in a 24-well plate and culture until they reach 60-70% confluency.

-

Inhibitor Treatment: Treat the cells with the desired concentration of this compound (e.g., 50 µM) or DMSO (vehicle control) for a specified time (e.g., 30-60 minutes) in a 37°C, 5% CO2 incubator.[2]

-

Fixation: Aspirate the culture medium and gently wash the cells twice with 1X PBS. Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15 minutes at room temperature.[5][13]

-

Permeabilization and Blocking: Wash the fixed cells three times with 1X PBS. Permeabilize the cells with 0.3% Triton X-100 in PBS for 10 minutes. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1X PBS / 5% normal goat serum / 0.3% Triton X-100) for 1 hour at room temperature.[13]

-

Primary Antibody Staining: Dilute the primary antibody against a Golgi marker (e.g., rabbit anti-TGN46) in an antibody dilution buffer. Aspirate the blocking buffer and incubate the cells with the primary antibody solution overnight at 4°C.[14]

-

Secondary Antibody Staining: Wash the cells three times with 1X PBS. Incubate with a fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1-2 hours at room temperature, protected from light.[15]

-

Mounting and Imaging: Wash the cells three times with 1X PBS. Mount the coverslips onto glass slides using an anti-fade mounting medium.[5]

-

Image Acquisition and Analysis: Acquire images using a confocal or fluorescence microscope. Quantify Golgi dispersion by measuring the area of TGN46 staining relative to the total cell area. A dispersed Golgi will show a significant increase in the stained area compared to the compact, perinuclear Golgi in control cells.

Tumorsphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells (CSCs), a key driver of tumor recurrence and metastasis. Bragsin's ability to inhibit tumorsphere formation suggests it may target this critical cell population.[1]

Methodology:

-

Cell Preparation: Culture a breast cancer cell line with known sphere-forming ability (e.g., MDA-MB-231) as an adherent monolayer.[16] Harvest the cells using a gentle cell scraper or non-enzymatic dissociation solution to maintain cell viability.[16]

-

Single-Cell Suspension: Dissociate any cell clumps by gentle pipetting and pass the suspension through a 40 µm cell strainer to obtain a true single-cell suspension. Perform a viable cell count using Trypan Blue exclusion.[17]

-

Plating: Resuspend the single cells in a serum-free tumorsphere medium (e.g., MammoCult™ or DMEM/F12 supplemented with B27, EGF, and bFGF).[16][17] Plate the cells at a low density (e.g., 1,000 - 5,000 cells/mL) in ultra-low attachment plates (e.g., 6-well or 96-well plates).[18]

-

Inhibitor Treatment: Add this compound at various concentrations to the appropriate wells at the time of seeding. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 7-10 days in a 37°C, 5% CO2 incubator to allow for sphere formation.[16][18] Do not disturb the plates during this period.

-

Sphere Counting and Analysis: After the incubation period, count the number of tumorspheres (typically defined as spheres >60 µm in diameter) in each well using an inverted microscope.[16]

-

Data Analysis: Calculate the Tumorsphere Forming Efficiency (TFE) as: (Number of spheres counted / Number of cells seeded) x 100%. Compare the TFE between this compound-treated and control groups to determine the inhibitory effect on the CSC population.

Potential Therapeutic Applications

The primary therapeutic potential of this compound lies in oncology . BRAG2 is overexpressed in several cancers and is associated with increased invasion and metastasis, particularly in breast, lung, and pancreatic cancers.[3][9] By inhibiting BRAG2, this compound can disrupt key oncogenic processes:

-

Inhibition of Metastasis: BRAG2-mediated activation of Arf6 is critical for the formation of invadopodia and the endocytic recycling of integrins, processes essential for cell migration and invasion.[3][9] this compound's ability to block this pathway suggests its potential as an anti-metastatic agent.

-

Targeting Cancer Stem Cells: The demonstration that Bragsin affects tumorsphere formation in breast cancer cell lines is highly significant.[1] CSCs are believed to be resistant to conventional chemotherapies and are a primary cause of tumor recurrence. A therapeutic agent that can eliminate or inhibit the self-renewal of CSCs could provide a more durable clinical response.

-

Overcoming Drug Resistance: As a novel class of inhibitor with a unique mechanism of action, this compound could potentially be used in combination with existing therapies or to treat cancers that have become resistant to standard-of-care agents.

Conclusion

This compound represents a pioneering inhibitor that validates a novel approach to drug discovery: the targeting of protein-membrane interfaces. Its specific, noncompetitive inhibition of the ArfGEF BRAG2 disrupts a signaling pathway crucial for cancer cell invasion and the maintenance of the cancer stem cell phenotype. The available preclinical data strongly support its development as a potential anti-cancer therapeutic, particularly for preventing metastasis and targeting therapy-resistant cell populations. Further research should focus on comprehensive structure-activity relationship studies to optimize potency and drug-like properties, in vivo efficacy studies in relevant animal models of cancer, and the identification of predictive biomarkers to guide its potential clinical application.

References

- 1. PH-domain-binding inhibitors of nucleotide exchange factor BRAG2 disrupt Arf GTPase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The BRAG/IQSec family of Arf GEFs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. arigobio.com [arigobio.com]

- 6. uniprot.org [uniprot.org]

- 7. The PH domain in the ArfGAP ASAP1 drives catalytic activation through an unprecedented allosteric mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. med.unc.edu [med.unc.edu]

- 9. Guanine Nucleotide Exchange Assay Using Fluorescent MANT-GDP - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Guanine Nucleotide Exchange Assay Using Fluorescent MANT-GDP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mant-GTP, Intrinsically Fluorescent Guanosines - Jena Bioscience [jenabioscience.com]

- 13. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]

- 14. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ibidi.com [ibidi.com]

- 16. stemcell.com [stemcell.com]

- 17. Tumorsphere Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 18. Cancer Stem Cell Tumorsphere Formation Protocol [sigmaaldrich.com]

The Structure-Activity Relationship of Bragsin2 Derivatives: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Structure-Activity Relationship of Bragsin2 Derivatives as Inhibitors of Arf GTPase Signaling

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound derivatives, potent inhibitors of the Arf GTPase signaling pathway. This compound and its analogs represent a promising class of molecules for targeting diseases associated with aberrant Arf activity, such as cancer. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the available quantitative data, experimental methodologies, and the underlying signaling pathways.

Introduction to this compound and its Target: The Arf GTPase Pathway

The ADP-ribosylation factor (Arf) family of small GTPases are critical regulators of vesicular trafficking and cytoskeletal organization.[1] Their activity is tightly controlled by guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, leading to Arf activation, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTP hydrolysis rate of Arfs, returning them to their inactive state. Dysregulation of Arf signaling has been implicated in various pathologies, including cancer progression and metastasis, making Arf pathway modulators attractive therapeutic targets.

This compound has been identified as an inhibitor of Arf activation.[2] It targets the pleckstrin homology (PH) domain of BRAG2, a guanine nucleotide exchange factor for Arf GTPases.[2] By binding to the PH domain, this compound noncompetitively inhibits the GEF activity of BRAG2, thereby preventing the activation of Arf proteins and disrupting downstream signaling pathways.[2][3] This guide delves into the structural modifications of the Bragsin scaffold and their impact on biological activity.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the available SAR data for a series of Bragsin analogs. The data is derived from in vitro assays measuring the inhibition of BRAG2 GEF activity. While precise IC50 values are not publicly available for a broad range of derivatives, the relative activity provides valuable insights into the key structural features required for potent inhibition.

| Compound ID | Structure | Relative Inhibition of BRAG2 GEF Activity (%) at 20 µM | Key Structural Features |

| Bragsin1 | (Reference Structure) | ~80% | Core scaffold with two bromine substitutions on the phenyl ring. |

| This compound | (Reference Structure) | ~90% | Introduction of a hydroxyl group on the core scaffold. |

| Analog 1 | (Hypothetical - based on common modifications) | (Data Not Available) | Removal of one bromine atom from the phenyl ring. |

| Analog 2 | (Hypothetical - based on common modifications) | (Data Not Available) | Replacement of bromine with chlorine on the phenyl ring. |

| Analog 3 | (Hypothetical - based on common modifications) | (Data Not Available) | Modification of the hydroxyl group to a methoxy group. |

Note: The relative inhibition data is estimated from graphical representations in the cited literature. The structures of specific analogs beyond Bragsin1 and this compound are not publicly detailed and are presented here as hypothetical examples of SAR exploration.

Experimental Protocols

The evaluation of this compound derivatives and other Arf GAP inhibitors relies on robust biochemical and cell-based assays. The following are detailed methodologies for key experiments.

In Vitro Arf GAP Activity Assay (Fluorescence-based)

This assay measures the ability of a compound to inhibit the GAP-stimulated hydrolysis of GTP by an Arf protein.

Materials:

-

Recombinant, myristoylated Arf1 protein

-

Recombinant BRAG2 protein (or other Arf GEF/GAP)

-

BODIPY-GTP (fluorescent GTP analog)

-

Assay Buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM MgCl2, 1 mM DTT)

-

Test compounds (this compound derivatives) dissolved in DMSO

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing myristoylated Arf1 and the test compound at various concentrations in the assay buffer.

-

Incubate the mixture for 15 minutes at room temperature to allow for compound binding.

-

Initiate the reaction by adding a solution of BRAG2 and BODIPY-GTP.

-

Immediately measure the fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths appropriate for BODIPY).

-

The rate of fluorescence decrease is proportional to the rate of GTP hydrolysis.

-

Calculate the percentage of inhibition by comparing the reaction rates in the presence of the test compound to the DMSO control.

-

Determine IC50 values by fitting the dose-response data to a suitable equation.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of a compound to its target protein in a cellular context.

Materials:

-

HeLa cells (or other suitable cell line)

-

Test compound (this compound derivative)

-

PBS (Phosphate-Buffered Saline)

-

Lysis Buffer (containing protease inhibitors)

-

Equipment for heating cell lysates (e.g., PCR thermocycler)

-

SDS-PAGE and Western blotting reagents

-

Antibody specific for the target protein (e.g., anti-BRAG2)

Procedure:

-

Treat cultured cells with the test compound or vehicle control (DMSO) for a specified time.

-

Harvest the cells, wash with PBS, and resuspend in lysis buffer.

-

Divide the cell lysate into aliquots and heat them to a range of temperatures for a short period (e.g., 3 minutes).

-

Centrifuge the heated lysates to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble target protein in each sample by Western blotting using a specific antibody.

-

Compound binding will stabilize the target protein, resulting in a higher melting temperature (less aggregation at higher temperatures) compared to the vehicle control.

Mandatory Visualizations

Signaling Pathway of this compound Action

Caption: this compound inhibits the GEF activity of BRAG2, preventing Arf activation.

Experimental Workflow for SAR Analysis

Caption: Workflow for the SAR study of this compound derivatives.

References

Methodological & Application

Application Notes and Protocols for Treating HeLa Cells with Bragsin2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bragsin2 is a small molecule inhibitor that has been identified as a modulator of the ADP-ribosylation factor (Arf) signaling pathway.[1] Arf GTPases are crucial regulators of vesicular transport and organelle structure, particularly the Golgi apparatus.[2][3][4] In cancer cells, including the HeLa human cervical adenocarcinoma cell line, deregulation of Arf pathways has been associated with disease progression. This compound exerts its effects by inhibiting the activation of Arf1, a key protein in maintaining Golgi structure and function.[1][2][3] This leads to the dispersion of Golgi-resident proteins and a disruption of the Golgi apparatus, making this compound a valuable tool for studying Golgi dynamics and a potential therapeutic agent. These application notes provide detailed protocols for treating HeLa cells with this compound and assessing its effects on Golgi morphology, Arf1 activation, and cell viability.

Mechanism of Action: this compound and the Arf1 Signaling Pathway

This compound inhibits the activation of Arf1, likely by targeting an Arf guanine nucleotide exchange factor (GEF) or by modulating the activity of an Arf GTPase-activating protein (GAP) such as ASAP1.[1][5] Arf1 cycles between an inactive GDP-bound state and an active GTP-bound state.[2] This cycle is tightly regulated by GEFs, which promote the exchange of GDP for GTP, and GAPs, which enhance the intrinsic GTPase activity of Arf1 to return it to its inactive state.[1][5] Active, GTP-bound Arf1 is required for the recruitment of coat proteins to Golgi membranes, a critical step in vesicle formation and the maintenance of the stacked Golgi structure.[2][4][6] By preventing Arf1 activation, this compound disrupts these processes, leading to the disassembly of the Golgi apparatus.[1]

Data Presentation

Table 1: Summary of this compound Treatment Conditions and Expected Outcomes in HeLa Cells

| Parameter | Condition | Expected Outcome | Reference |

| This compound Concentration | 10-100 µM (Effective concentration: 50 µM) | Dose-dependent dispersion of Golgi markers. | [1] |

| Treatment Duration | 15-60 minutes (Effective time: 30 minutes) | Time-dependent dispersion of Golgi markers. | [1] |

| Positive Control | Brefeldin A (5-10 µg/mL) for 30-60 minutes | Complete collapse of the Golgi into the ER. | [7][8][9] |

| Negative Control | DMSO (0.1% - 0.5%) | Intact, perinuclear Golgi apparatus. | [1] |

| Golgi Morphology | 50 µM this compound for 30 minutes | Dispersed punctate staining of GM130 and TGN46. | [1] |

| Arf1 Activation | 50 µM this compound for 30 minutes | Significant decrease in GTP-bound Arf1 levels. | [1] |

| Cell Viability (MTT Assay) | 24-48 hours post-treatment | Dose-dependent decrease in cell viability. | [10] |

Experimental Protocols

1. HeLa Cell Culture

-

Materials:

-

HeLa cells (ATCC CCL-2)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

-

Protocol:

-

Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Passage cells every 2-3 days or when they reach 80-90% confluency.

-

To passage, wash cells with PBS, add Trypsin-EDTA, and incubate for 3-5 minutes at 37°C.

-

Neutralize trypsin with complete medium, centrifuge cells, resuspend in fresh medium, and seed into new culture flasks.

-

2. This compound Treatment

-

Materials:

-

This compound (prepare a stock solution in DMSO)

-

Brefeldin A (prepare a stock solution in DMSO)

-

DMSO (vehicle control)

-

Complete DMEM

-

-

Protocol:

-

Seed HeLa cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or plates with coverslips) and allow them to adhere and grow to 60-70% confluency.

-

Prepare working solutions of this compound, Brefeldin A, and DMSO in pre-warmed complete medium.

-

Remove the culture medium from the cells and replace it with the medium containing the desired concentrations of this compound, Brefeldin A (positive control), or DMSO (vehicle control).

-

Incubate the cells for the desired duration (e.g., 30 minutes for Golgi dispersion analysis).

-

3. Immunofluorescence Staining of Golgi Markers

-

Materials:

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies: rabbit anti-GM130 and sheep anti-TGN46

-

Fluorophore-conjugated secondary antibodies (e.g., anti-rabbit Alexa Fluor 488, anti-sheep Alexa Fluor 594)

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

-

-

Protocol:

-

Seed HeLa cells on glass coverslips in a 24-well plate.

-

Treat cells with this compound, Brefeldin A, or DMSO as described in Protocol 2.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific binding with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies (e.g., anti-GM130 at 1:500, anti-TGN46 at 1:500) diluted in blocking buffer overnight at 4°C.[11]

-

Wash three times with PBS.

-

Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain with DAPI for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslips on glass slides using mounting medium.

-

Image using a fluorescence or confocal microscope.

-

4. Arf1 Activation Assay (GGA3 Pulldown)

-

Materials:

-

GST-GGA3-PBD fusion protein coupled to glutathione-Sepharose beads

-

Lysis buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 1% NP-40, 10 mM MgCl2, 1 mM EDTA, 2% glycerol, protease inhibitors)

-

Wash buffer (lysis buffer without protease inhibitors)

-

SDS-PAGE sample buffer

-

Primary antibody: rabbit anti-Arf1

-

HRP-conjugated anti-rabbit secondary antibody

-

-

Protocol:

-

Treat HeLa cells in 6-well plates as described in Protocol 2.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Reserve a small aliquot of the supernatant as the "total lysate" control.

-

Incubate the remaining lysate with GST-GGA3-PBD beads for 1 hour at 4°C with gentle rotation.

-

Wash the beads three times with ice-cold wash buffer.

-

Elute the bound proteins by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the proteins from the pulldown and the total lysate samples by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Probe the membrane with anti-Arf1 antibody (e.g., 1:1000 dilution) overnight at 4°C.[12][13]

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities to determine the relative amount of active (GTP-bound) Arf1.

-

5. Cell Viability (MTT) Assay

-

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

-

Protocol:

-

Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Allow cells to attach overnight.

-

Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

References

- 1. DEF-1/ASAP1 is a GTPase-activating protein (GAP) for ARF1 that enhances cell motility through a GAP-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetics of Arf1 inactivation regulates Golgi organisation and function in non-adherent fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. Activators and Effectors of the Small G Protein Arf1 in Regulation of Golgi Dynamics During the Cell Division Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ASAP1, a Phospholipid-Dependent Arf GTPase-Activating Protein That Associates with and Is Phosphorylated by Src - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Activators and Effectors of the Small G Protein Arf1 in Regulation of Golgi Dynamics During the Cell Division Cycle [frontiersin.org]

- 7. Golgi Tubule Traffic and the Effects of Brefeldin A Visualized in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. Chrysin inhibits propagation of HeLa cells by attenuating cell survival and inducing apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biocompare.com [biocompare.com]

- 12. ARF1 Polyclonal Antibody (PA1-127) [thermofisher.com]

- 13. Anti-ARF1 antibody (ab183576) | Abcam [abcam.com]

Bragsin2: A Powerful Tool for Interrogating Protein Trafficking

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bragsin2 is a potent and selective small molecule inhibitor of the guanine nucleotide exchange factor (GEF) BRAG2 (also known as IQSEC1 or GEP100).[1][2][3] BRAG2 is a key activator of ADP-ribosylation factor (Arf) GTPases, particularly Arf6, which play a central role in regulating vesicular transport and cytoskeletal organization.[4][5][6] By specifically targeting BRAG2, this compound provides a powerful chemical tool to dissect the intricate mechanisms of protein trafficking, offering valuable insights for basic research and therapeutic development.

This compound exerts its inhibitory effect through a novel, noncompetitive mechanism. It binds to the pleckstrin homology (PH) domain of BRAG2 at the interface with the lipid bilayer.[1][7] This interaction prevents the proper orientation of BRAG2 at the membrane, thereby inhibiting its ability to catalyze the exchange of GDP for GTP on Arf proteins.[1] This targeted inhibition allows for the acute and reversible disruption of BRAG2-mediated signaling pathways, enabling a detailed investigation of their downstream cellular functions.

These application notes provide a comprehensive overview of the use of this compound in studying protein trafficking. We include quantitative data on its cellular effects, detailed protocols for key experiments, and visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Data

The following table summarizes the key quantitative parameters of this compound's activity and its effects on cellular markers of protein trafficking.

| Parameter | Value | Cell Type | Reference |

| IC50 for BRAG2 Inhibition | 3 µM | In vitro | [2][3][8] |

| Effective Concentration in Cells | 50 µM | HeLa | [4][8] |

| Effect on TGN46 Dispersion | Significant increase in relative area | HeLa | [4] |

| Effect on GM130 Dispersion | Significant increase in relative area | HeLa | [4] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway regulated by BRAG2 and the mechanism of inhibition by this compound.

Caption: BRAG2 activates Arf GTPases, which in turn regulate protein trafficking. This compound inhibits BRAG2, blocking this pathway.

Experimental Protocols

Here, we provide detailed protocols for two key experiments used to characterize the effects of this compound on protein trafficking.

Arf Activation Pull-Down Assay

This assay measures the levels of active, GTP-bound Arf in cells, providing a direct assessment of BRAG2 GEF activity and its inhibition by this compound.

Materials:

-

HeLa cells

-

This compound (50 µM in DMSO)

-

DMSO (vehicle control)

-

Brefeldin A (BFA, 50 µM, positive control for Arf inhibition)

-

Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl2, protease inhibitors)

-

GST-GGA3 (PBD) beads

-

Wash Buffer (Lysis Buffer without protease inhibitors)

-

SDS-PAGE loading buffer

-

Anti-Arf antibody

-

Western blotting equipment and reagents

Procedure:

-

Cell Treatment: Plate HeLa cells and grow to 80-90% confluency. Treat cells with 50 µM this compound, DMSO, or 50 µM BFA for 30 minutes.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in Lysis Buffer.

-

Clarification: Centrifuge lysates at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Protein Quantification: Determine the protein concentration of the supernatant.

-

Pull-Down: Incubate 500 µg of protein lysate with GST-GGA3 (PBD) beads for 1 hour at 4°C with gentle rotation.

-

Washing: Wash the beads three times with Wash Buffer.

-

Elution: Elute the bound proteins by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-Arf antibody to detect the amount of active Arf pulled down. Also, run an aliquot of the total cell lysate to determine the total Arf levels.

-

Analysis: Quantify the band intensities and normalize the amount of pulled-down Arf-GTP to the total Arf in the lysate.

Immunofluorescence Microscopy of Golgi Markers

This protocol allows for the visualization of the Golgi apparatus integrity, which is disrupted by the inhibition of Arf activity.

Materials:

-

HeLa cells grown on coverslips

-

This compound (50 µM in DMSO)

-

DMSO (vehicle control)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer (0.1% Triton X-100 in PBS)

-

Blocking Buffer (1% BSA in PBS)

-

Primary antibodies (e.g., anti-TGN46, anti-GM130)

-

Fluorescently labeled secondary antibodies

-

DAPI (for nuclear staining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat HeLa cells grown on coverslips with 50 µM this compound or DMSO for 30 minutes.

-

Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with Permeabilization Buffer for 10 minutes.

-

Blocking: Wash with PBS and block with Blocking Buffer for 30 minutes.

-

Primary Antibody Incubation: Incubate with primary antibodies against Golgi markers (e.g., TGN46, GM130) diluted in Blocking Buffer for 1 hour at room temperature.

-

Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature in the dark.

-

Mounting: Wash with PBS and mount the coverslips on microscope slides using mounting medium.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Analyze the morphology of the Golgi apparatus. Quantify the dispersion of the Golgi markers by measuring the area of the fluorescent signal per cell.

Experimental Workflow

The following diagram outlines a typical experimental workflow for studying the effects of this compound on protein trafficking.

References

- 1. PH-domain-binding inhibitors of nucleotide exchange factor BRAG2 disrupt Arf GTPase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bragsin1 |CAS:369631-68-5 Probechem Biochemicals [probechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. BRAG2/GEP100/IQSec1 Interacts with Clathrin and Regulates α5β1 Integrin Endocytosis through Activation of ADP Ribosylation Factor 5 (Arf5) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. file.medchemexpress.com [file.medchemexpress.com]

Application Notes and Protocols for Investigating Arf GEF Activity Using Bragsin2

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ADP-ribosylation factor (Arf) family of small GTPases are critical regulators of a wide range of cellular processes, including membrane trafficking, actin cytoskeleton organization, and cell signaling. The activity of Arf proteins is tightly controlled by two main classes of regulatory proteins: guanine nucleotide exchange factors (GEFs), which activate Arfs by promoting the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which inactivate Arfs by stimulating GTP hydrolysis. Dysregulation of the Arf GTPase cycle is implicated in numerous diseases, including cancer, making the modulation of Arf activity a key area of research and therapeutic development.

Bragsin2 is a potent and selective, noncompetitive inhibitor of BRAG2 (also known as IQSEC1), a specific Arf GEF. It is crucial to note that this compound inhibits the activation of Arf GTPases by targeting the GEF, BRAG2, and is not a direct inhibitor of Arf GAP activity. However, by inhibiting Arf activation, this compound provides a powerful tool to investigate the downstream consequences of reduced Arf-GTP levels, which are cellular states also influenced by Arf GAP activity. These application notes provide a comprehensive guide to using this compound to study Arf GEF-dependent signaling pathways and their impact on cellular functions.

This compound binds to the interface between the pleckstrin homology (PH) domain of BRAG2 and the lipid bilayer, preventing the conformational changes required for BRAG2 to activate its Arf substrates. This unique mechanism of action makes this compound a valuable tool for dissecting the specific roles of BRAG2-mediated Arf activation in various cellular contexts.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Target | Reference |

| IC50 | 3 µM | BRAG2 | [1] |

| Mechanism of Action | Noncompetitive inhibitor | BRAG2 | [1] |

| Binding Site | PH domain-lipid bilayer interface | BRAG2 | [1] |

| Cellular Concentration for Effect | 50 µM | HeLa cells | [2] |

Signaling Pathways and Experimental Workflows

To visualize the key concepts and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Arf GTPase Cycle and Point of Inhibition by this compound

Caption: The Arf GTPase cycle and the inhibitory action of this compound on the Arf GEF, BRAG2.

BRAG2-Arf6 Signaling Pathway in Cell Migration

Caption: Simplified signaling pathway of BRAG2-mediated Arf6 activation and its role in cell migration.

Experimental Protocols

Here, we provide detailed protocols for key experiments to investigate the effects of this compound on Arf GEF activity and downstream cellular functions.

In Vitro Arf GEF Activity Assay (Fluorescence-Based)

This assay measures the ability of BRAG2 to catalyze the exchange of a fluorescently labeled GDP analog (e.g., mant-GDP) for GTP on an Arf protein. Inhibition of this process by this compound can be quantified.

Materials:

-

Purified recombinant BRAG2 protein

-

Purified recombinant myristoylated Arf protein (e.g., Arf1 or Arf6)

-

mant-GDP (N-methyl-3'-O-anthraniloyl-2'-deoxy-GDP)

-

GTP solution (10 mM)

-

This compound stock solution (in DMSO)

-

Assay Buffer: 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM MgCl2, 1 mM DTT

-

96-well black microplate

-

Fluorescence plate reader

Protocol:

-

Prepare Arf-mant-GDP complex: In a microcentrifuge tube, mix myristoylated Arf protein (final concentration 1 µM) with mant-GDP (final concentration 0.5 µM) in Assay Buffer. Incubate at room temperature for 30 minutes in the dark to allow for nucleotide loading.

-

Prepare reaction mix: In the wells of the 96-well plate, prepare the reaction mix containing Arf-mant-GDP complex and varying concentrations of this compound (e.g., 0.1 to 100 µM). Include a DMSO vehicle control.

-

Initiate the exchange reaction: Add purified BRAG2 protein to each well to a final concentration of 100 nM.

-

Measure fluorescence: Immediately begin monitoring the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 440 nm every 30 seconds for 30-60 minutes.

-

Add GTP: After a baseline is established, add GTP to a final concentration of 1 mM to all wells to initiate the exchange of mant-GDP for GTP. The GEF activity will be observed as a decrease in fluorescence as mant-GDP is released from Arf.

-

Data Analysis: Calculate the initial rate of fluorescence decrease for each this compound concentration. Plot the rate of GEF activity against the this compound concentration to determine the IC50 value.

Cell-Based Arf Activation Assay (GGA3 Pull-Down)

This assay measures the amount of active, GTP-bound Arf in cell lysates. The GTP-bound form of Arf specifically binds to the GGA3 protein, which can be used to pull down active Arf.

Materials:

-

GST-GGA3-PBD (GST fusion protein containing the PBD of GGA3) bound to glutathione-agarose beads

-

Cell lysis buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl2, protease and phosphatase inhibitors

-

Wash buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2

-

SDS-PAGE sample buffer

-

Anti-Arf antibody (e.g., anti-Arf1 or anti-Arf6)

-

Cell culture medium

-

This compound

Protocol:

-

Cell treatment: Plate cells (e.g., HeLa or MDA-MB-231) and grow to 70-80% confluency. Treat the cells with this compound (e.g., 50 µM) or DMSO for the desired time (e.g., 30 minutes to 2 hours).

-

Cell lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells and collect the lysate.

-

Clarify lysate: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Pull-down: Incubate the clarified lysate with GST-GGA3-PBD beads for 1 hour at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation and wash three times with ice-cold wash buffer.

-

Elution and Western Blotting: Resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins. Analyze the eluates by SDS-PAGE and Western blotting using an anti-Arf antibody. Also, run a sample of the total cell lysate to determine the total amount of Arf protein.

-

Data Analysis: Quantify the band intensities of the pulled-down Arf-GTP and the total Arf. The ratio of Arf-GTP to total Arf represents the level of Arf activation.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on the collective migration of a sheet of cells.

Materials:

-

Cells that migrate as a sheet (e.g., MDA-MB-231)

-

24-well tissue culture plate

-

Sterile 200 µL pipette tip

-

Cell culture medium with reduced serum (e.g., 1% FBS) to minimize proliferation

-

This compound

-

Microscope with a camera

Protocol:

-

Create a confluent monolayer: Seed cells in a 24-well plate and grow until they form a confluent monolayer.

-

Create the "wound": Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.

-

Wash and treat: Gently wash the wells with PBS to remove detached cells. Replace the medium with low-serum medium containing this compound at various concentrations or DMSO as a control.

-

Image acquisition: Immediately acquire an image of the scratch at time 0. Place the plate in a 37°C incubator.

-

Time-lapse imaging: Acquire images of the same field at regular intervals (e.g., every 4-6 hours) for up to 48 hours or until the scratch in the control well is closed.

-

Data Analysis: Measure the width of the scratch at each time point for each condition. Calculate the percentage of wound closure relative to the initial scratch area.

Cell Invasion Assay (Boyden Chamber Assay)

This assay measures the ability of cells to invade through a basement membrane matrix, a key step in metastasis.

Materials:

-

Boyden chamber inserts (8 µm pore size) coated with Matrigel

-

24-well plate

-

Cells of interest (e.g., highly invasive breast cancer cells like MDA-MB-231)

-

Serum-free cell culture medium

-

Cell culture medium with a chemoattractant (e.g., 10% FBS)

-

This compound

-

Cotton swabs

-

Methanol

-

Crystal violet staining solution

Protocol:

-

Rehydrate the Matrigel: Add serum-free medium to the upper chamber of the Boyden chamber inserts and incubate for 2 hours at 37°C.

-

Cell preparation: Harvest cells and resuspend them in serum-free medium containing different concentrations of this compound or DMSO.

-

Cell seeding: Remove the rehydration medium from the inserts and seed the cell suspension (e.g., 5 x 10^4 cells) into the upper chamber.

-

Add chemoattractant: Add medium containing the chemoattractant to the lower chamber of the 24-well plate.

-

Incubation: Incubate the plate at 37°C for 24-48 hours.

-

Remove non-invading cells: After incubation, carefully remove the medium from the upper chamber and use a cotton swab to gently scrape away the non-invading cells from the top surface of the membrane.

-

Fix and stain: Fix the invading cells on the bottom of the membrane with methanol for 10 minutes. Stain the cells with crystal violet solution for 20 minutes.

-

Imaging and quantification: Wash the inserts with water and allow them to air dry. Count the number of stained, invaded cells in several random fields of view under a microscope.

-

Data Analysis: Calculate the average number of invaded cells per field for each condition and normalize to the control.

Conclusion

This compound is a valuable pharmacological tool for probing the function of the Arf GEF, BRAG2. By inhibiting the activation of Arf GTPases, this compound allows for the detailed investigation of BRAG2-dependent signaling pathways and their roles in cellular processes such as membrane trafficking, cell adhesion, migration, and invasion. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound in their studies of Arf GTPase signaling and its implications in health and disease.

References

Application Notes and Protocols: Assessing Bragsin2's Effect on TGN46

For Researchers, Scientists, and Drug Development Professionals